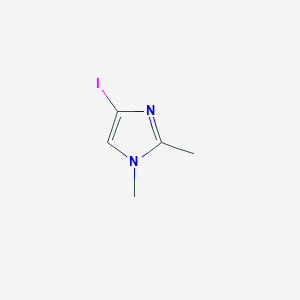

4-Iodo-1,2-dimethyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1,2-dimethylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-4-7-5(6)3-8(4)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGKFJFTXCFJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Iodo 1,2 Dimethyl 1h Imidazole

Direct Iodination of 1,2-Dimethyl-1H-imidazole

The most direct approach to synthesizing 4-Iodo-1,2-dimethyl-1H-imidazole is the electrophilic iodination of the 1,2-dimethyl-1H-imidazole substrate. vulcanchem.com This method leverages the electron-rich nature of the imidazole (B134444) ring to facilitate the substitution of a hydrogen atom with an iodine atom.

Electrophilic Iodination Mechanisms and Regioselectivity

The iodination of 1,2-dimethyl-1H-imidazole proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The reaction is initiated by the generation of a potent electrophilic iodine species, often represented as I⁺. acsgcipr.orglibretexts.org Molecular iodine (I₂) itself is generally a weak electrophile and often requires activation by an oxidizing agent or a Lewis acid to enhance its reactivity. acsgcipr.orglibretexts.org The oxidant converts I₂ into a more powerful iodinating agent. libretexts.org

The regioselectivity of the iodination is governed by the electronic properties of the imidazole ring and the directing effects of the existing substituents. In 1,2-dimethyl-1H-imidazole, the C4 and C5 positions are the most electron-rich and thus the most likely sites for electrophilic attack. The presence of the two methyl groups influences the precise location of iodination. The primary product of this reaction is typically the 4-iodo isomer, though the formation of byproducts such as 4,5-diiodo derivatives can occur, particularly with an excess of the iodinating agent. vulcanchem.comyoutube.com

Optimization of Reaction Conditions and Reagents

The yield and selectivity of the direct iodination reaction are highly dependent on the chosen reagents and reaction conditions. Optimization involves screening various iodine sources, solvents, and temperatures to maximize the formation of the desired 4-iodo product while minimizing side reactions.

A common strategy involves using a more reactive iodinating agent than molecular iodine alone. Reagents such as N-Iodosuccinimide (NIS) or Iodine monochloride (ICl) are frequently employed in polar aprotic solvents like dimethylformamide (DMF). vulcanchem.com A representative procedure involves dissolving 1,2-dimethyl-1H-imidazole in DMF at a low temperature (e.g., 0°C) followed by the dropwise addition of ICl, leading to yields of around 65-70%. vulcanchem.com

Alternatively, molecular iodine can be used in conjunction with an oxidant. For instance, the iodination of a similar substrate, 1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazole, was successfully achieved using iodine and sodium periodate. electronicsandbooks.com Other oxidant systems, such as tert-butyl hydroperoxide (TBHP), have also proven effective in activating iodine for the iodination of related heterocyclic systems. nih.gov The choice of solvent can also be critical; for example, ultrasound-assisted iodination of imidazo[1,2-α]pyridines has been optimized in ethanol. nih.gov Careful control over stoichiometry and temperature is crucial to prevent polyiodination. vulcanchem.comresearchgate.net

| Substrate | Iodinating Agent(s) | Solvent | Conditions | Product | Yield | Reference(s) |

| 1,2-Dimethyl-1H-imidazole | Iodine monochloride (ICl) | DMF | 0°C, 6-8 hours | This compound | 65-70% | vulcanchem.com |

| 1,2-Dimethyl-1H-imidazole | N-Iodosuccinimide (NIS) | DMF | Not specified | This compound | Not specified | vulcanchem.com |

| 1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazole | Iodine, Sodium periodate | Not specified | Not specified | 1-(4-fluorophenyl)-4-iodo-2,5-dimethyl-1H-imidazole | Not specified | electronicsandbooks.com |

| Imidazo[1,2-α]pyridines (related heterocycle) | I₂, tert-Butyl hydroperoxide (TBHP) | EtOH | Ultrasonic irradiation, 0.5 h | C3-iodinated products | 86% | nih.gov |

| Imidazole | Iodine, Sodium iodide, Sodium hydroxide | Water | 0 - 20°C, 6 h | 4-Iodo-1H-imidazole | 70.2% | chemicalbook.com |

Synthesis via Functional Group Transformations on Related Imidazole Scaffolds

An alternative to direct iodination involves modifying other iodinated imidazole precursors. These multi-step sequences can offer better control over regiochemistry.

Regioselective Deiodination of Polyiodinated 1,2-Dimethyl-1H-imidazoles

This strategy begins with a polyiodinated imidazole, such as 4,5-diiodo-1,2-dimethyl-1H-imidazole, and selectively removes one of the iodine atoms. The carbon-iodine bond is relatively weak, making reductive deiodination a feasible transformation. youtube.com

The regioselective removal of a single iodine atom can be achieved using specific reagents. For example, treating a diiodoimidazole with one equivalent of a Grignard reagent, such as ethyl magnesium bromide, can selectively cleave one C-I bond. youtube.com Another method involves the reaction of a polyiodoimidazole with sodium sulfite (B76179) (Na₂SO₃) in a solvent like DMF at elevated temperatures, which has been used to convert 2,4,5-triiodo-1H-imidazole to 4-iodo-1H-imidazole. chemicalbook.com A similar principle could be applied to a diiodinated 1,2-dimethylimidazole (B154445). Additionally, an iodine-copper exchange reaction on protected 4,5-diiodoimidazoles can regioselectively generate a 5-cuprated mono-iodoimidazole intermediate, which can then be protonated to yield the 4-iodoimidazole. nih.gov

| Starting Material | Reagent(s) | Product | Key Transformation | Reference(s) |

| Di-iodoimidazole | Ethyl magnesium bromide (1 equiv.) | Mono-iodoimidazole | Selective reductive deiodination | youtube.com |

| 2,4,5-Triiodo-1H-imidazole | Sodium sulfite (Na₂SO₃) | 4-Iodo-1H-imidazole | Reductive deiodination | chemicalbook.com |

| Protected 4,5-diiodoimidazole | (PhMe₂CCH₂)₂CuLi | 4-Iodoimidazole (after workup) | Iodine-copper exchange | nih.gov |

Alkylation of Iodinated Imidazoles

This synthetic route involves adding the methyl groups to an already iodinated imidazole core. For example, one could start with 4-iodo-1H-imidazole and perform a subsequent N-alkylation to introduce the two methyl groups, or begin with 4-iodo-2-methyl-1H-imidazole and add the final methyl group to the N1 position. N-alkylation of imidazoles is a common transformation. nih.gov

The regioselectivity of N-alkylation can be a significant challenge, as alkylation can occur at either of the ring nitrogen atoms in an N-unsubstituted imidazole. youtube.com However, the choice of solvent, base, and alkylating agent can be used to control the outcome. For N-unsubstituted nitroimidazoles, it has been observed that under neutral or acidic conditions, alkylation tends to occur at the nitrogen atom closest to the electron-withdrawing group, while alkaline conditions favor the other isomer. youtube.com This highlights the possibility of controlling regioselectivity in the methylation of 4-iodo-1H-imidazole or its derivatives to obtain the desired 1,2-dimethyl substitution pattern.

Emerging Synthetic Methodologies for Substituted Imidazoles Relevant to this compound Precursors

Modern organic synthesis has seen the development of novel methods for constructing substituted heterocycles, some of which are relevant for producing the 1,2-dimethyl-1H-imidazole precursor needed for iodination. These emerging strategies often focus on efficiency, atom economy, and the use of readily available starting materials. rsc.orgmdpi.com

One such innovative approach is the radical cascade synthesis of five-membered heteroarenes like imidazoles from simple feedstocks such as alcohols, amines, and nitriles. nsf.gov This method utilizes a tandem hydrogen atom transfer (HAT) process to achieve a double C-H oxidation, offering a modular route to complex imidazoles. nsf.gov Another area of advancement is the use of molecular iodine as a catalyst in multicomponent reactions to build imidazole-fused ring systems, demonstrating a greener approach to heterocycle synthesis. acs.orgnih.gov Furthermore, direct C-H functionalization techniques are becoming increasingly powerful for derivatizing heterocyclic cores. nih.gov While not directly reported for this compound, these cutting-edge methodologies represent the forefront of imidazole synthesis and could be adapted to create its precursors in novel and efficient ways.

Metal-Catalyzed Imidazole Ring Formation

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of heterocyclic rings with high efficiency and selectivity. Various metals, including copper, palladium, and iron, have been employed to catalyze the C-N and C-C bond formations necessary for constructing the imidazole ring.

Copper-catalyzed reactions are particularly prevalent. For example, copper(I) iodide has been used to catalyze the three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes to form imidazo[1,2-a]pyridines. beilstein-journals.org While this leads to a fused imidazole system, the fundamental bond-forming principles are relevant. Another strategy involves the copper-catalyzed oxidative cyclization of enaminones, which provides a route to imidazo[1,2-a]pyridine (B132010) derivatives under aerobic conditions. beilstein-journals.org

Palladium catalysis is also utilized, often in the context of cross-coupling reactions to build or functionalize the imidazole ring. A notable method involves the oxidative addition of 4-iodoimidazolium salts to a palladium(0) source to create specific palladium-NHC (N-heterocyclic carbene) complexes, demonstrating a metal-catalyzed reaction involving an iodoimidazole. unifr.ch

Iron catalysts, being more economical and environmentally benign, have also been developed. Ferric fluoride (B91410) (FeF₃) has been shown to effectively catalyze the one-pot condensation of 1,2-phenylenediamine with aldehydes to generate 1,2-disubstituted benzimidazoles, which are structurally related to the target molecule. growingscience.com

These metal-catalyzed methods are typically directed at forming the imidazole ring system itself. The synthesis of this compound would generally proceed via one of these routes to first produce 1,2-dimethyl-1H-imidazole, followed by a separate iodination step.

Scalability and Process Intensification in this compound Synthesis

The industrial production of fine chemicals like this compound demands processes that are not only high-yielding but also scalable, safe, and efficient. Process intensification, particularly through continuous flow chemistry, offers significant advantages over traditional batch processing.

Continuous Flow Synthesis Approaches

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering benefits such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability. nih.gov This approach is particularly well-suited for iodination reactions, which can be highly exothermic.

The synthesis of iodo-imidazoles has been successfully adapted to continuous flow platforms. For instance, a process using a multi-jet oscillating disk (MJOD) flow reactor has been developed for the selective mono- and di-iodination of the parent imidazole backbone. rsc.org In this system, N,N'-1,3-diiodo-5,5-dimethylhydantoin serves as the iodinating reagent. The flow process allows for short residence times and achieves a high mass-time yield. rsc.org

A key advantage demonstrated in this work is the integration of the reaction with a continuous flow work-up and liquid-liquid extraction section. rsc.org This "end-to-end" continuous process allowed for the production of 4(5)-iodo-1H-imidazole HCl salt at a capacity of 95 g per day. rsc.org While this specific process was for the parent imidazole, the principles are directly applicable to the synthesis of this compound from its precursor. Adapting this method would involve pumping a solution of 1,2-dimethyl-1H-imidazole and an iodinating agent through a heated or cooled reaction coil or reactor, followed by an in-line purification module. This would enable better control over the reaction stoichiometry and temperature, minimizing the formation of di-iodinated byproducts.

Process Optimization for Industrial Application

The primary route for synthesizing this compound on a larger scale is the electrophilic iodination of 1,2-dimethyl-1H-imidazole. vulcanchem.com Optimization of this process is critical for achieving high yield and purity while minimizing costs and waste.

Key parameters for optimization include the choice of iodinating agent, solvent, reaction temperature, and stoichiometry. Common iodinating agents for this transformation are N-iodosuccinimide (NIS) and iodine monochloride (ICl). vulcanchem.com

Table 2: Representative Batch Synthesis Protocol

| Step | Reagent/Solvent | Conditions | Purpose | Reference |

|---|---|---|---|---|

| Substrate Prep | 1,2-dimethylimidazole, DMF | 0°C | Dissolve substrate and control initial temperature | vulcanchem.com |

| Iodination | Iodine Monochloride (ICl) | Dropwise addition, 6-8 hours stirring | Electrophilic substitution at C4 position | vulcanchem.com |

| Workup | Sodium thiosulfate, Ethyl acetate | Quenching, Extraction | Remove excess iodine, isolate product | vulcanchem.com |

Industrial-scale optimization would focus on several factors. The selection of the solvent is crucial; while dimethylformamide (DMF) is effective, its high boiling point and potential for decomposition can be problematic. vulcanchem.com Exploring greener or more easily removable solvents would be a key optimization goal. Stoichiometric control of the iodinating agent is vital to prevent the formation of the 4,5-diiodo-1,2-dimethyl-1H-imidazole byproduct. vulcanchem.com Temperature control is also essential to manage the exothermicity of the reaction and ensure selectivity. The use of continuous flow reactors, as mentioned previously, is a primary strategy for achieving this level of control on an industrial scale. vulcanchem.com Furthermore, replacing chromatographic purification with crystallization would be a critical step for scalable and cost-effective production.

Spectroscopic and Structural Characterization of 4 Iodo 1,2 Dimethyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-Iodo-1,2-dimethyl-1H-imidazole, ¹H and ¹³C NMR are fundamental for assigning the positions of hydrogen and carbon atoms, while two-dimensional techniques would confirm the molecular skeleton.

While a fully assigned experimental spectrum for this compound is not widely published, the expected spectral data can be reliably predicted based on analysis of the parent molecule, 1,2-dimethylimidazole (B154445), and related iodo-substituted heterocycles. nist.govnih.gov

¹H NMR: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule: the single proton on the imidazole (B134444) ring (C5-H), the protons of the methyl group attached to the nitrogen atom (N1-CH₃), and the protons of the methyl group attached to the carbon atom (C2-CH₃).

The C5-H proton is anticipated to appear as a singlet, shifted downfield compared to the protons in the unsubstituted 1,2-dimethylimidazole due to the electronic effects of the adjacent iodine atom.

The N1-CH₃ protons would appear as a singlet.

The C2-CH₃ protons would also appear as a singlet, typically at a different chemical shift from the N1-methyl group.

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon framework, with five expected signals.

The carbon atom bonded to iodine, C4 , would be significantly affected by the heavy atom, and its chemical shift would be a key indicator of successful iodination.

The other sp²-hybridized carbons of the imidazole ring, C2 and C5 , would also have characteristic chemical shifts.

The two methyl carbons, N1-CH₃ and C2-CH₃ , would appear in the upfield region of the spectrum.

The following table summarizes the predicted and comparative NMR data.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C5-H | ~7.0-7.5 | - | Expected as a singlet. Shift influenced by iodine at C4. |

| N1-CH₃ | ~3.5-3.8 | ~33-36 | Expected as a singlet. |

| C2-CH₃ | ~2.3-2.6 | ~12-15 | Expected as a singlet. |

| C2 | - | ~145-148 | Quaternary carbon, influenced by adjacent methyl group. |

| C4 | - | ~85-95 | Quaternary carbon directly bonded to iodine; significant shift expected. |

| C5 | - | ~125-130 | Carbon bearing the lone ring proton. |

| Data are estimates based on known values for similar imidazole structures. |

To unambiguously confirm the structure and positional assignments, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, with its isolated proton and methyl singlets, COSY would primarily serve to confirm the absence of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the C5-H proton signal to the C5 carbon signal and the methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds. Expected key correlations would include the N1-CH₃ protons to the C2 and C5 carbons, and the C2-CH₃ protons to the C2 carbon. These correlations would provide unequivocal proof of the 1,2-dimethyl and 4-iodo substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecule based on its characteristic vibrational modes. The analysis is often supported by Density Functional Theory (DFT) calculations, which can predict vibrational frequencies for complex molecules. researchgate.netahievran.edu.trresearchgate.net

Key expected vibrational modes for this compound are detailed in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| C-H Stretching (Aromatic) | 3100 - 3150 | Stretching of the C5-H bond on the imidazole ring. |

| C-H Stretching (Aliphatic) | 2900 - 3000 | Symmetric and asymmetric stretching of the C-H bonds in the two methyl groups. |

| C=N and C=C Stretching | 1500 - 1650 | Stretching vibrations of the double bonds within the imidazole ring. |

| Imidazole Ring Stretching | 1300 - 1500 | "Breathing" modes and other stretches involving the entire ring structure. |

| C-H Bending | 1350 - 1470 | Bending (scissoring, wagging) vibrations of the methyl groups. |

| C-I Stretching | 500 - 600 | Stretching of the carbon-iodine bond. This is a characteristic low-frequency vibration. |

| Assignments are based on data from related substituted imidazoles. researchgate.netnih.govresearchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

For this compound (C₅H₇IN₂), the monoisotopic mass is calculated to be 221.9654 Da. The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z ≈ 222.

The fragmentation pattern provides a structural fingerprint. Key expected fragments include:

m/z 127: A peak corresponding to the iodine cation (I⁺). This is a highly characteristic fragment for iodo-compounds. docbrown.infodocbrown.info

m/z 95: A significant peak resulting from the loss of the iodine atom from the molecular ion ([M-I]⁺), corresponding to the 1,2-dimethyl-1H-imidazolium cation.

Further fragmentation of the m/z 95 ion could lead to smaller fragments, though the initial loss of iodine is expected to be a major pathway.

The predicted mass-to-charge ratios for the protonated molecule and its adducts are highly specific. For an isomer, 5-iodo-2,4-dimethyl-1H-imidazole, the predicted m/z for the [M+H]⁺ adduct is 222.97268, a value which would be nearly identical for the title compound. uni.lu

| Ion/Fragment | Predicted m/z | Identity |

| [M+H]⁺ | ~222.97 | Protonated Molecular Ion |

| [M]⁺ | ~221.97 | Molecular Ion |

| [I]⁺ | 126.90 | Iodine Cation |

| [M-I]⁺ | 95.06 | 1,2-dimethyl-1H-imidazolium Cation |

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction on a single crystal is the most powerful method for determining the exact three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound has not been reported in the surveyed literature, such a study would provide precise data on bond lengths, bond angles, and intermolecular interactions. mdpi.comresearchgate.net

A hypothetical X-ray diffraction study would yield the following information:

Crystal System and Space Group: Defines the symmetry and repeating unit of the crystal lattice (e.g., monoclinic, P2₁/c). researchgate.net

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of all intramolecular distances and angles, confirming the imidazole ring geometry and the C-I, C-N, and C-C bond lengths.

Torsion Angles: These would describe the orientation of the methyl groups relative to the plane of the imidazole ring.

Intermolecular Interactions: The study would reveal how molecules pack together in the crystal. This could include weak C-H···N hydrogen bonds or, significantly, halogen bonding, where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic atom on a neighboring molecule. mdpi.com

This comprehensive structural data is invaluable for understanding the physical properties of the compound and its potential interactions with other molecules.

Reactivity and Derivatization of 4 Iodo 1,2 Dimethyl 1h Imidazole

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom on the imidazole (B134444) ring makes 4-iodo-1,2-dimethyl-1H-imidazole an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling and its Derivatives

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, such as this compound, in the presence of a palladium catalyst and a base. yonedalabs.comorganic-chemistry.org This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. researchgate.net

A notable application of this reaction is the synthesis of 4-aryl-1,2-dimethylimidazoles, which are important structural motifs in various biologically active compounds. vulcanchem.com For instance, the coupling of 4-bromo-1,2-dimethyl-1H-imidazole with 4-fluorophenylboronic acid, a reaction analogous to that with the iodo-derivative, is a key step in the synthesis of certain kinase inhibitors. thieme-connect.de The reaction typically employs a palladium catalyst like Pd(OAc)2 with a suitable phosphine (B1218219) ligand. researchgate.netmdpi-res.com

| Reactants | Catalyst System | Product | Yield | Reference |

| 4-Bromo-1,2-dimethyl-1H-imidazole, 4-Fluorophenylboronic acid | Pd(OAc)₂, Ligand | 4-(4-Fluorophenyl)-1,2-dimethyl-1H-imidazole | 60% | thieme-connect.de |

| 4-Iodo-1H-imidazole, 2-Naphthylboronic acid | PdCl₂(dppf), CsF, BnEt₃NCl | 4-(2-Naphthyl)-1H-imidazole | 90% (MW) | mdpi-res.com |

| 4-Iodo-1H-imidazole, Various boronic acids | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-1H-imidazoles | 35-95% (MW) | mdpi-res.com |

Heck and Sonogashira Coupling Reactions

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. rsc.orgresearchgate.net While specific examples involving this compound are not prevalent in the provided search results, the general reactivity of aryl iodides in Heck reactions suggests its feasibility. researchgate.net

The Sonogashira coupling, on the other hand, is a highly effective method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. nih.govorganic-chemistry.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst, although copper-free systems have been developed. rsc.orgnih.gov The reaction of this compound with terminal alkynes would yield 4-alkynyl-1,2-dimethylimidazoles, which are valuable intermediates in organic synthesis. vulcanchem.com

| Coupling Partner | Catalyst System | Product Type | Reference |

| Alkenes (General) | Palladium catalyst | Substituted Alkenes | rsc.orgresearchgate.net |

| Terminal Alkynes | Palladium catalyst, Copper(I) co-catalyst (optional) | 4-Alkynyl-1,2-dimethylimidazoles | vulcanchem.comnih.govorganic-chemistry.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for the synthesis of arylamines. wikipedia.orgnih.gov The reaction of this compound with various primary or secondary amines, in the presence of a palladium catalyst and a suitable ligand, would provide access to a diverse range of 4-amino-1,2-dimethylimidazole derivatives. These compounds are of significant interest in medicinal chemistry.

| Amine Type | Catalyst System | Product Type | Reference |

| Primary and Secondary Amines | Palladium catalyst, Phosphine ligand | 4-Amino-1,2-dimethylimidazoles | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Ammonia Equivalents | Palladium catalyst, Specialized ligands | 4-Amino-1,2-dimethylimidazole | wikipedia.org |

Electrophilic and Nucleophilic Reactions on the Imidazole Ring System

Beyond the versatile cross-coupling reactions at the iodo-substituted position, the imidazole ring of this compound can also participate in other transformations.

Further Halogenation or Nitration Reactions

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. Further halogenation or nitration of this compound could potentially occur at the C5 position, depending on the reaction conditions and the directing effects of the existing substituents. For instance, bromination of 4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole using N-bromosuccinimide (NBS) in methanol (B129727) proceeds at the C5 position. thieme-connect.de

Aromatic nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com While direct nitration of this compound is not explicitly detailed, the general principles of electrophilic aromatic substitution on imidazole rings suggest that this transformation is possible. vulcanchem.com

| Reaction | Reagent | Potential Product | Reference |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-4-iodo-1,2-dimethyl-1H-imidazole | thieme-connect.de |

| Nitration | Nitric Acid, Sulfuric Acid | 4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole | vulcanchem.commasterorganicchemistry.com |

Nucleophilic Additions and Substitutions

Nucleophilic substitution reactions on the imidazole ring are generally less common than electrophilic substitutions, as the ring is electron-rich. However, under certain conditions, particularly with the presence of activating groups or in the form of an imidazolium (B1220033) salt, nucleophilic attack can occur. sci-hub.se For halogenated imidazoles, nucleophilic substitution can be a viable pathway for introducing various functional groups. rsc.org For example, the displacement of a bromine atom from a protected bromo-nitroimidazole by a nucleophile has been reported. rsc.org While specific examples for this compound are not provided, the principles suggest that nucleophilic displacement of the iodide, although less favorable than palladium-catalyzed couplings, might be achievable with strong nucleophiles under forcing conditions.

| Reactant Type | Reaction Condition | Potential Product | Reference |

| Strong Nucleophiles | Forcing conditions | 4-Substituted-1,2-dimethyl-1H-imidazoles | sci-hub.sersc.orgresearchgate.net |

Organometallic Reactivity (e.g., Lithiation, Grignard Reagents)

The presence of the iodine atom at the C4 position makes this compound an excellent substrate for organometallic reactions, particularly those involving halogen-metal exchange. This process converts the relatively unreactive C-I bond into a highly nucleophilic C-metal bond, which can then react with various electrophiles.

Halogen-metal exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic compound. wikipedia.org For this compound, this typically involves reaction with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to generate a highly reactive 1,2-dimethyl-1H-imidazol-4-yl-lithium intermediate. wikipedia.orgup.ac.za This exchange is a kinetically controlled process and is generally very rapid, often occurring at low temperatures (e.g., -78 °C) to prevent side reactions. wikipedia.orgup.ac.zaharvard.edu

The rate of halogen-metal exchange follows the trend I > Br > Cl, making iodo-substituted heterocycles like this compound particularly suitable for this transformation. wikipedia.orgharvard.edu The reaction proceeds by converting the aryl iodide into a more reactive organolithium species, which is then poised for further functionalization. wikipedia.org

An alternative to direct lithiation involves the use of Grignard reagents. Halogen-magnesium exchange can be achieved using reagents like isopropylmagnesium chloride (i-PrMgCl), often in combination with n-BuLi to form a reactive "ate" complex. nih.gov This method can be advantageous in cases where the strong basicity of organolithium reagents might cause undesired side reactions. nih.gov For instance, a combination of i-PrMgCl and n-BuLi has been successfully used to perform halogen-metal exchange on bromoheterocycles bearing acidic protons, a strategy that could be adapted for complex imidazole derivatives. nih.gov

Table 1: Conditions for Halogen-Metal Exchange Reactions

| Substrate Type | Reagent(s) | Solvent(s) | Temperature | Intermediate |

|---|---|---|---|---|

| Iodo-imidazole | n-Butyllithium | Tetrahydrofuran (THF) / Ether | -78 °C | Lithiated Imidazole |

| Bromo-heterocycle | i-PrMgCl and n-BuLi | Tetrahydrofuran (THF) | -20 °C to 0 °C | Magnesiated Imidazole |

This table presents generalized conditions based on typical halogen-metal exchange reactions. up.ac.zaharvard.edunih.gov

Once the C4-lithiated or C4-magnesiated derivative of 1,2-dimethylimidazole (B154445) is formed, it can be "quenched" by reacting it with a wide variety of electrophiles. This step is crucial as it allows for the precise installation of desired functional groups at the C4-position. up.ac.zanih.govrsc.orgrsc.org The choice of electrophile dictates the final product, making this a highly versatile method for synthesizing a library of 4-substituted-1,2-dimethyl-1H-imidazole derivatives.

Common electrophiles and the corresponding functional groups introduced include:

Carbon dioxide (CO₂): Leads to the formation of a carboxylic acid. rsc.org

N,N-Dimethylformamide (DMF): Results in the synthesis of an aldehyde (formylation). up.ac.zarsc.org

Alkyl halides (e.g., Methyl Iodide): Used for alkylation. up.ac.za

Disulfides (e.g., Dimethyl disulfide): Introduces a methylthio group. rsc.org

Aldehydes and Ketones (e.g., Benzaldehyde): Forms secondary or tertiary alcohols. harvard.edu

Flow chemistry techniques have also been employed for the lithiation and subsequent electrophilic quenching of imidazole derivatives, offering benefits such as rapid reaction times, improved safety, and scalability. up.ac.za

Table 2: Examples of Electrophilic Quenching of Lithiated Imidazoles

| Lithiated Intermediate | Electrophile | Reagent Name | Resulting Functional Group | Product Class |

|---|---|---|---|---|

| 1,2-Dimethyl-1H-imidazol-4-yl-lithium | CO₂ | Carbon Dioxide | Carboxylic Acid | Imidazole-4-carboxylic acid |

| 1,2-Dimethyl-1H-imidazol-4-yl-lithium | HCONMe₂ | N,N-Dimethylformamide | Aldehyde | Imidazole-4-carbaldehyde |

| 1,2-Dimethyl-1H-imidazol-4-yl-lithium | MeI | Methyl Iodide | Methyl | 1,2,4-Trimethyl-1H-imidazole |

| 1,2-Dimethyl-1H-imidazol-4-yl-lithium | Me₂S₂ | Dimethyl disulfide | Thioether | 4-(Methylthio)-1,2-dimethyl-1H-imidazole |

This table is a representative summary based on reactions reported for various lithiated imidazole systems. up.ac.zaharvard.edursc.org

Mechanistic Investigations of this compound Transformations

The mechanism of the lithium-halogen exchange reaction has been a subject of considerable study. wikipedia.orgharvard.edu Two primary mechanisms have been proposed for this transformation. wikipedia.org The most widely supported pathway involves a nucleophilic attack by the carbanionic portion of the organolithium reagent on the iodine atom of the aryl halide. wikipedia.orgharvard.edu This generates a transient, hypervalent iodine species known as an "ate-complex". wikipedia.orgharvard.edu The existence of such ate-complexes is supported by kinetic studies and has been confirmed by the isolation and X-ray crystallographic characterization of a lithium bis(pentafluorophenyl) iodinate TMEDA complex. harvard.edu This intermediate then collapses to form the more stable lithiated imidazole and the corresponding alkyl iodide byproduct (e.g., iodobutane when using n-BuLi).

The reaction is kinetically controlled, with the equilibrium position influenced by the relative stability of the carbanion intermediates. wikipedia.orgharvard.edu The stability order is generally sp > sp2 > sp3, which favors the formation of the sp2-hybridized lithiated imidazole from the sp3-hybridized butyllithium. wikipedia.org The extreme speed of lithium-halogen exchange is a key feature; it is often faster than competing reactions like nucleophilic addition and can even outpace proton transfer in some cases. harvard.edu

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| n-Butyllithium (n-BuLi) |

| tert-Butyllithium (t-BuLi) |

| 1,2-Dimethyl-1H-imidazol-4-yl-lithium |

| Isopropylmagnesium chloride (i-PrMgCl) |

| Carbon dioxide |

| N,N-Dimethylformamide (DMF) |

| Methyl Iodide |

| Dimethyl disulfide |

| Benzaldehyde |

| 1,2,4-Trimethyl-1H-imidazole |

| 4-(Methylthio)-1,2-dimethyl-1H-imidazole |

| (1,2-Dimethyl-1H-imidazol-4-yl)(phenyl)methanol |

| 1,2-Dimethyl-1H-imidazole-4-carboxylic acid |

| 1,2-Dimethyl-1H-imidazole-4-carbaldehyde |

| Iodobutane |

| Lithium bis(pentafluorophenyl) iodinate |

| Tetramethylethylenediamine (TMEDA) |

Computational Chemistry Approaches for 4 Iodo 1,2 Dimethyl 1h Imidazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is instrumental in predicting a wide array of properties for molecules like 4-Iodo-1,2-dimethyl-1H-imidazole.

Geometrical Parameter Optimization and Conformational Landscapes

The first step in a thorough computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set, can determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Table 1: Predicted Geometrical Parameters for this compound (Example Data)

| Parameter | Predicted Value (DFT/B3LYP/6-311G(d,p)) |

| C2-N1 Bond Length | 1.38 Å |

| N1-C5 Bond Length | 1.39 Å |

| C4-C5 Bond Length | 1.37 Å |

| C4-I Bond Length | 2.09 Å |

| C2-N3 Bond Length | 1.33 Å |

| N1-C2-N3 Bond Angle | 110.5° |

| C4-C5-N1 Bond Angle | 107.8° |

| C5-C4-I Bond Angle | 128.5° |

Note: The data in this table is illustrative and based on typical values for similar structures. Actual values would be derived from specific DFT calculations for this molecule.

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential, Charge Transfer)

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT is used to calculate several key electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with other species. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be located primarily on the electron-rich imidazole (B134444) ring and the iodine atom, while the LUMO would be distributed over the ring system.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). In this compound, the nitrogen atom at position 3, not bonded to a methyl group, is expected to be the most negative region, making it a likely site for electrophilic attack. The area around the iodine atom and the hydrogen atoms of the methyl groups would show positive potential.

Charge Transfer: Natural Bond Orbital (NBO) analysis can be performed to understand intramolecular charge transfer and delocalization of electron density. This analysis provides insights into the stability arising from hyperconjugation and charge delocalization within the molecule.

Vibrational Spectra Prediction and Interpretation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating these frequencies, a theoretical spectrum can be generated. Comparing this with an experimental spectrum can help in assigning the observed vibrational modes to specific bond stretches, bends, and torsions within the molecule. For this compound, characteristic peaks would include C-H stretching from the methyl groups, C-N and C=C stretching within the imidazole ring, and a low-frequency vibration corresponding to the C-I stretch.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model how this compound behaves in a solvent, such as water or an organic solvent, and at different temperatures. These simulations can reveal information about its conformational flexibility, solvation structure, and transport properties. For instance, an MD simulation could show how water molecules arrange themselves around the imidazole and its substituents, providing insights into its solubility and interactions in an aqueous environment.

Theoretical Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as nucleophilic substitution at the iodinated carbon or reactions at the nitrogen atoms, DFT can be used to map out the entire reaction pathway. This involves locating the transition state structures and calculating the activation energies. For example, in a Suzuki or Heck coupling reaction, where the C-I bond is activated by a palladium catalyst, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps, providing a detailed understanding of the catalytic cycle. Such studies are invaluable for optimizing reaction conditions and designing more efficient synthetic routes. chemscene.comwikipedia.org

Prediction of Reactivity and Selectivity Parameters

Beyond the qualitative insights from FMO and MEP analysis, DFT can be used to calculate a range of quantitative reactivity descriptors. Parameters such as chemical potential, hardness, softness, and the electrophilicity index can be derived from the HOMO and LUMO energies. These global reactivity descriptors provide a quantitative measure of the molecule's reactivity.

Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely confirm that the C4 carbon (bonded to iodine) is a primary site for nucleophilic attack, while the N3 nitrogen is the most likely site for electrophilic attack. This information is crucial for predicting the regioselectivity of its reactions.

Advanced Applications of 4 Iodo 1,2 Dimethyl 1h Imidazole in Chemical Sciences

Role as a Precursor in Complex Organic Synthesis

The primary role of 4-Iodo-1,2-dimethyl-1H-imidazole in chemical research is as a precursor or intermediate. The imidazole (B134444) ring is a common structure in many biologically active compounds and functional materials. tandfonline.commdpi.com The methyl groups at the 1 and 2 positions provide steric and electronic modifications to the imidazole core, while the iodo-substituent at the 4-position is the key to its synthetic versatility.

Building Block for Heterocyclic Scaffolds

The structure of this compound makes it an ideal building block for constructing more elaborate heterocyclic scaffolds. The iodine atom can be readily displaced or used in cross-coupling reactions to attach other molecular fragments. This capability is crucial for creating libraries of related compounds for drug discovery or materials research.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and iodo-substituted aromatic and heteroaromatic compounds are highly reactive partners in these transformations. youtube.comresearchgate.net This compound is well-suited for such reactions, allowing for the introduction of a wide variety of substituents at the C4 position of the imidazole ring.

| Reaction Type | Description | Potential Outcome with this compound |

| Suzuki-Miyaura Coupling | A palladium-catalyzed reaction between an organohalide and a boronic acid or ester. acs.orglibretexts.org | Formation of a C-C bond by coupling with various aryl or vinyl boronic acids, leading to 4-aryl- or 4-vinyl-1,2-dimethyl-1H-imidazoles. rsc.orgnih.gov |

| Heck Reaction | A palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org | Coupling with alkenes to introduce vinylated side chains, resulting in more complex and functionalized imidazoles. libretexts.orgyoutube.com |

| Sonogashira Coupling | A palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org | Synthesis of 4-alkynyl-1,2-dimethyl-1H-imidazoles, which are valuable intermediates for further transformations or as components in conjugated materials. youtube.comacs.org |

Intermediate in the Synthesis of Functionally Diverse Molecules

As an intermediate, this compound serves as a stepping stone in multi-step synthetic pathways. After participating in a coupling reaction, the resulting product can undergo further modifications at other positions on the imidazole ring or on the newly introduced substituent. This sequential functionalization allows for the creation of functionally diverse molecules with tailored properties. For instance, the synthesis of novel imidazole derivatives often involves the initial creation of a core structure, which is then elaborated upon. mdpi.com The reactivity of the C-I bond makes this compound a valuable starting point for such synthetic strategies.

Contributions to Materials Science

The imidazole moiety is a key component in many advanced materials, including ionic liquids, polymers, and organic electronics. tandfonline.comresearchgate.net The properties of these materials can be fine-tuned by altering the substituents on the imidazole ring.

Development of Functional Organic Materials

Derivatives of imidazole are widely used in the development of functional organic materials, particularly for applications in organic light-emitting diodes (OLEDs). tandfonline.comresearchgate.net They often serve as electron-transporting materials or as hosts for phosphorescent emitters due to their electronic properties and thermal stability. nih.govmdpi.comnih.gov By using this compound as a building block, new materials incorporating the 1,2-dimethyl-1H-imidazol-4-yl core can be synthesized. Through cross-coupling reactions, large, conjugated systems can be attached to the imidazole ring, creating molecules with specific photophysical or electronic properties required for these applications.

Precursor for Dyes and Optical Applications

The imidazole core is also found in various dyes. google.com The development of new dyes often relies on the ability to create extended conjugated systems, which are responsible for their color and optical properties. This compound can act as a precursor in the synthesis of novel dye molecules. nih.gov For example, Sonogashira or Suzuki couplings can be used to link the imidazole core to other aromatic or chromophoric units, thereby constructing a larger π-conjugated system that absorbs and emits light at specific wavelengths. Such custom-synthesized dyes could find use in applications like dye-sensitized solar cells or as fluorescent labels in biological imaging. researchgate.net

Applications in Catalysis and Ligand Design

The imidazole ring is the parent structure for a highly important class of compounds in catalysis: N-heterocyclic carbenes (NHCs). NHCs are powerful ligands for transition metals and have also emerged as potent organocatalysts. beilstein-journals.org They are typically generated from imidazolium (B1220033) salts, which are themselves often synthesized from imidazole derivatives. beilstein-journals.orgacs.org

This compound could potentially be a precursor for new types of NHC ligands. The iodine atom could be used to anchor the imidazole structure to a larger molecular framework or a solid support before its conversion to an imidazolium salt and subsequent deprotonation to the carbene. While the C4-iodo substituent is not directly involved in the formation of the most common C2-carbenes, it could be used to synthesize "abnormal" or remote NHCs, or to tune the electronic properties of the resulting metal-ligand complex. nih.gov The development of new ligands is critical for advancing catalytic science, and building blocks like this iodo-imidazole offer a route to novel ligand architectures.

Imidazole-Based Ligands in Transition Metal Catalysis

Imidazole and its derivatives are fundamental components in the design of ligands for transition metal catalysis. The nitrogen atoms in the imidazole ring can act as effective sigma-donors, forming stable complexes with various transition metals. tandfonline.com These complexes are pivotal in a myriad of catalytic transformations. The substitution pattern on the imidazole ring plays a crucial role in tuning the electronic and steric properties of the resulting ligands, thereby influencing the activity and selectivity of the metal catalyst.

The presence of an iodine atom at the 4-position of the 1,2-dimethyl-1H-imidazole ring is of particular significance. This iodo-substituent provides a reactive site for the formation of N-heterocyclic carbene (NHC) complexes through oxidative addition. NHCs are a class of powerful ligands in modern catalysis, known for their strong sigma-donating ability and the formation of robust bonds with metal centers.

A study on a structurally similar compound, 1,3-diethyl-4-iodo-imidazolium iodide, demonstrates a key reaction pathway that highlights the potential of this compound. The research showed that the C4-I bond of the imidazolium salt can undergo oxidative addition to low-valent transition metals like palladium and platinum. acs.org This process initially forms an abnormal N-heterocyclic carbene (aNHC) complex, which can then rearrange to a more classical NHC complex where the metal is bound at the C2 position. acs.org This transformation underscores the utility of iodo-imidazoles as precursors for generating catalytically active metal-carbene species.

The general synthetic route towards such NHC complexes involves the N,N'-alkylation of an iodo-imidazole, followed by the reaction with a suitable metal precursor. The table below summarizes the conceptual synthesis and reaction of an iodo-imidazolium salt with a transition metal, based on reported methodologies for analogous compounds. acs.org

| Step | Reactants | Conditions | Product | Significance |

|---|---|---|---|---|

| 1. N,N'-Alkylation | 5-Iodo-1H-imidazole, Ethyl iodide, Potassium hydroxide | Acetonitrile, 75 °C, 3 days | 1,3-diethyl-4-iodo-imidazolium iodide | Formation of the NHC precursor. acs.org |

| 2. Oxidative Addition | 1,3-diethyl-4-iodo-imidazolium iodide, [M(PPh₃)₄] (M = Pd, Pt) | - | Abnormal NHC complex [M(aNHC)(PPh₃)₂I] | Initial metal-carbon bond formation at the C4 position. acs.org |

| 3. Rearrangement | Abnormal NHC complex | - | Classical NHC complex [M(NHC)(PPh₃)₂I] | Formation of the stable C2-metalated NHC complex. acs.org |

The resulting transition metal-NHC complexes derived from iodo-imidazoles are expected to be active in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental transformations in organic synthesis. The strong M-C bond in these complexes often leads to higher catalyst stability and efficiency.

Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. chemscene.com Imidazole and its derivatives have been identified as effective organocatalysts for a range of transformations. tandfonline.comrsc.org They can act as Brønsted bases, Brønsted acids (in their protonated form), or nucleophilic catalysts. chemscene.com

The application of imidazole as an organocatalyst is demonstrated in multicomponent reactions for the synthesis of diverse heterocyclic and carbocyclic compounds. rsc.org For instance, imidazole can catalyze the Knoevenagel condensation of aldehydes and malononitrile (B47326) to generate intermediates that can then react with various nucleophiles in a one-pot synthesis. rsc.org This highlights the ability of the imidazole core to facilitate key bond-forming steps.

While this compound itself may not be a primary organocatalyst, its structure makes it an excellent scaffold for the synthesis of more complex and tailored organocatalytic systems. The iodo-substituent serves as a versatile handle for further functionalization. Through reactions such as Suzuki or Sonogashira cross-coupling, a wide array of functional groups can be introduced at the C4 position. This allows for the design and synthesis of bifunctional or multifunctional organocatalysts where the imidazole unit acts as the catalytic core and the appended group provides additional binding sites or steric influence.

For example, attaching a hydrogen-bond donor moiety to the C4 position could lead to a bifunctional catalyst capable of activating both the electrophile and the nucleophile in a reaction. The table below presents a selection of organocatalytic reactions where imidazole or its derivatives have been employed, illustrating the potential catalytic roles for systems derived from this compound.

| Reaction Type | Catalyst Type | Role of Imidazole Derivative | Example Transformation | Reference |

|---|---|---|---|---|

| Multicomponent Reactions | Basic Organocatalyst | Activates substrates through deprotonation. | Synthesis of 2-amino-4H-chromenes. | rsc.org |

| Acyl Transfer Reactions | Nucleophilic Catalyst | Forms a reactive acylimidazolium intermediate. | Esterification or amidation reactions. | chemscene.com |

| Michael Additions | Bifunctional Catalyst (hypothetical) | Potential for activating both nucleophile and electrophile. | Addition of nucleophiles to α,β-unsaturated carbonyls. | - |

| Synthesis of Substituted Imidazoles | Thiazolium Salt (derived from thiazole, related azole) | In-situ generation of α-ketoamides for subsequent cyclization. | One-pot synthesis of di-, tri-, and tetrasubstituted imidazoles. | acs.org |

The development of organocatalysts from readily available and modifiable precursors like this compound is a promising avenue for the discovery of new and efficient catalytic systems for asymmetric synthesis and other challenging transformations. tandfonline.com

Concluding Remarks and Future Research Outlook

Summary of Current Research Landscape

Research into 4-Iodo-1,2-dimethyl-1H-imidazole has primarily focused on its synthesis and its role as a chemical intermediate. The principal synthetic route involves the electrophilic iodination of its precursor, 1,2-dimethyl-1H-imidazole. vulcanchem.com Methodologies often employ reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents to achieve yields between 65-70%. vulcanchem.com

The compound is characterized as a solid with a molecular formula of C₅H₇IN₂ and a molar mass of 222.03 g/mol . vulcanchem.com Its physicochemical properties, such as a predicted density of 1.92 g/cm³ and a boiling point of 293.4 °C, have been documented. vulcanchem.com The presence of the iodine atom on the imidazole (B134444) ring is crucial, as it enhances the molecule's reactivity, making it a valuable precursor for further functionalization in medicinal chemistry and materials science. chemimpex.com

While specific applications for this compound are not extensively detailed in current literature, the applications of its close analogs suggest its potential. For instance, related iodo-imidazole derivatives are utilized in the synthesis of Positron Emission Tomography (PET) tracers for brain imaging and in the development of novel pharmaceuticals. chemicalbook.comontosight.ai The broader class of imidazole derivatives is recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, positioning them as promising candidates for drug discovery. ontosight.ai Furthermore, the use of 4-iodo-1H-imidazole in improving the efficiency of perovskite solar cells highlights the potential of such compounds in materials science. rsc.org

Identification of Research Gaps and Emerging Avenues

Despite its utility as a synthetic intermediate, there are several notable gaps in the research surrounding this compound. There is a lack of comprehensive studies dedicated to its specific biological activities. While the broader imidazole family is pharmacologically significant, the unique property profile imparted by the 1,2-dimethyl and 4-iodo substitution pattern remains largely unexplored. ontosight.ai

Emerging research avenues could therefore focus on a systematic evaluation of this compound's therapeutic potential. This includes screening for antimicrobial, antifungal, and anticancer activities, which are common among imidazole derivatives. ontosight.ainih.gov Another promising direction is its application in medical imaging. Building on the use of similar compounds like 4-Iodo-1-methylimidazole in PET tracer synthesis, research could explore the development of novel radiolabeled tracers from this compound for diagnostic purposes. chemicalbook.comontosight.ai

In the field of materials science, its potential remains underdeveloped. Inspired by the successful integration of 4-iodo-1H-imidazole in perovskite solar cells, future work could investigate the utility of this compound in organic electronics, coordination chemistry as a ligand for catalysis, or in the development of novel polymers. chemimpex.comrsc.org The sterically hindered environment created by the methyl groups could influence intermolecular interactions in unique ways, potentially leading to materials with novel properties. vulcanchem.com

Prospective Methodological Innovations for this compound Research

Future research could benefit significantly from methodological innovations in the synthesis and purification of this compound. Current synthetic protocols can lead to the formation of di-iodinated byproducts, necessitating chromatographic purification. vulcanchem.com The development of more regioselective iodination methods would improve efficiency and reduce waste.

Recent advances in the synthesis of substituted imidazoles, such as the use of green catalysts, microwave-assisted reactions, and multicomponent reaction strategies, offer promising alternatives. mdpi.comresearchgate.net For industrial-scale production, the adoption of continuous flow reactors could enhance safety and scalability by providing better control over reaction parameters and mitigating exothermic risks. vulcanchem.com

Furthermore, advanced biocatalytic methods, which have been successfully used for the synthesis of other iodoimidazole derivatives like 4-iodoimidazole-ribonucleoside, could offer a greener and more efficient synthetic route. researchgate.net These whole-cell or enzyme-mediated approaches often proceed under mild conditions and can offer high selectivity, avoiding the complex protection and deprotection steps common in traditional chemical synthesis. researchgate.net Exploring these innovative synthetic strategies will be crucial for making this compound more accessible for broader research and application.

Q & A

Q. What are the common synthetic routes for 4-Iodo-1,2-dimethyl-1H-imidazole?

While direct iodination methods for this compound are not explicitly detailed in the literature, analogous strategies from brominated derivatives (e.g., 4-bromo analogs) can be adapted. For example, bromination of 1,2-dimethyl-1H-imidazole using N-bromosuccinimide (NBS) in DMF at room temperature yields dibrominated intermediates, which are then selectively dehalogenated using organometallic reagents like isopropyl magnesium chloride . For iodination, similar approaches may involve iodinating agents (e.g., N-iodosuccinimide) followed by regioselective dehalogenation. Key steps include solvent optimization (e.g., DMF vs. MeCN) and temperature control to minimize side reactions .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- 1H/13C NMR : To confirm regiochemistry and purity. For example, in brominated analogs, distinct aromatic proton shifts (e.g., δ 7.2–7.5 ppm) help identify substitution patterns .

- LCMS : Monitors reaction progress and verifies molecular ion peaks (e.g., [M+H]+ for intermediates) .

- X-ray crystallography : Validates crystal structure and bond angles. Tools like SHELXL (for refinement) and ORTEP-III (for visualization) are standard .

Advanced Questions

Q. How can regioselectivity challenges during iodination be addressed?

Regioselectivity issues often arise due to competing electrophilic substitution at positions 4 and 5 on the imidazole ring. To mitigate this:

- Precursor design : Use sterically hindered starting materials (e.g., 1,2-dimethyl-1H-imidazole) to direct iodination to the less hindered position .

- Organometallic dehalogenation : For intermediates like 4,5-diiodo-1,2-dimethyl-1H-imidazole, selective deiodination using Grignard reagents (e.g., isopropyl MgCl) at low temperatures (–25°C) favors retention of the 4-iodo group .

- Computational modeling : Density functional theory (DFT) can predict reaction pathways and transition states to optimize regioselectivity .

Q. How are reaction conditions optimized for high-yield iodination?

Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction rates compared to toluene or MeCN (Table 2).

- Reagent equivalents : Excess iodinating agents (1.1–1.2 equiv) improve conversion, but >2 equiv may increase side products .

- Temperature : Lower temperatures (–25°C) minimize thermal degradation during organometallic quenching .

Q. How can contradictory spectral data during synthesis be resolved?

Discrepancies in NMR or LCMS results often stem from regioisomeric impurities or incomplete purification. Strategies include:

- Preparative TLC/HPLC : Isolate regioisomers (e.g., 4-iodo vs. 5-iodo derivatives) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts .

- Crystallographic validation : Single-crystal X-ray structures provide unambiguous confirmation of regiochemistry .

Q. What computational tools assist in reaction mechanism elucidation?

- SHELX suite : Refines crystallographic data to validate molecular geometry .

- DFT calculations : Predict regioselectivity and transition-state energies for iodination/dehalogenation steps .

- Molecular docking : Evaluates bioactive conformations if the compound is studied for biological applications (e.g., kinase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.